7-Bromo-6-fluoroisoquinolin-1(2H)-one
Description
Historical Context and Evolution of Isoquinoline (B145761) Chemistry
The journey into isoquinoline chemistry began in 1885 when Hoogewerf and van Dorp first isolated isoquinoline from coal tar. researchgate.netwikipedia.org This discovery opened the door to extensive research into its derivatives, which were soon found in numerous natural products, particularly alkaloids with significant pharmacological properties. numberanalytics.com The initial isolation was achieved through the fractional crystallization of acid sulfate. wikipedia.org A more efficient extraction method was later developed in 1914 by Weissgerber, who utilized the difference in basicity between isoquinoline and quinoline (B57606) for selective extraction. wikipedia.org
The late 19th and early 20th centuries saw the development of key synthetic methods that are still fundamental to isoquinoline chemistry today. The Bischler-Napieralski reaction and the Pictet-Spengler reaction are classic methods for synthesizing tetrahydroisoquinolines, which can be subsequently dehydrogenated. researchgate.netmdpi.com Another pivotal method is the Pomeranz–Fritsch reaction, which provides an efficient route to produce unsubstituted isoquinoline itself. researchgate.netmdpi.comontosight.ai These synthetic advancements have been crucial for the exploration and development of a vast number of isoquinoline derivatives.
Overview of Biologically Active Isoquinolinone Derivatives in Academic Research
Isoquinoline and its derivatives are renowned for their broad spectrum of biological activities. researchgate.netmdpi.com The isoquinoline framework is embedded in many natural alkaloids, which often exhibit significant therapeutic properties. nih.gov Since the isolation of morphine, the first bioactive isoquinoline alkaloid, in the early 19th century, this class of compounds has been a major focus of scientific investigation. nih.gov
Academic research has extensively documented the diverse pharmacological potential of these compounds. Derivatives of the isoquinolinone scaffold have demonstrated activities including:
Anticancer: Many studies have highlighted the potential of isoquinoline derivatives as antitumor agents. nih.govnih.gov
Antiviral: Certain isoquinolines, such as Saquinavir, are used as antiviral agents. researchgate.netmdpi.com
Antibacterial: Protoberberine derivatives are an example of isoquinolines with antibacterial properties. researchgate.netmdpi.com
Antihypertensive: Compounds like Quinapril and Debrisoquine are used to treat hypertension. researchgate.netmdpi.com
Anesthetic: Quinisocaine is an example of an isoquinoline derivative with anesthetic properties. researchgate.netmdpi.com
This wide range of bioactivity has solidified the isoquinoline scaffold's importance as a template for drug design and discovery. nbinno.combenthamdirect.com
Rationale for Investigating Halogenated Isoquinolinone Frameworks, exemplified by 7-Bromo-6-fluoroisoquinolin-1(2H)-one
The introduction of halogen atoms into organic molecules is a common and effective strategy in medicinal chemistry to modulate a compound's physicochemical and biological properties. Halogens can influence factors such as lipophilicity, metabolic stability, and binding affinity to biological targets. The investigation of halogenated frameworks, such as those seen in iodoalkynes, has been a subject of interest in creating structured molecular assemblies. chemrxiv.org
In the context of the isoquinolinone scaffold, halogenation can lead to derivatives with enhanced or novel biological activities. The presence of bromine and fluorine atoms, as seen in this compound, is of particular interest. Fluorine can improve metabolic stability and binding interactions, while bromine can also enhance binding and provides a site for further chemical modification through cross-coupling reactions.
This compound serves as a contemporary example of a halogenated isoquinolinone framework. While extensive specific research on this particular compound is not widely published in top-tier journals, its chemical properties and availability for research purposes underscore the ongoing academic and industrial interest in such structures. The investigation into compounds like this is driven by the hypothesis that the specific placement of bromo and fluoro substituents on the isoquinolinone core can lead to compounds with desirable pharmacological profiles.
Below are the key chemical properties of this compound, which form the basis for its use in further research and synthesis.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₅BrFNO |
| Molecular Weight | 242.04 g/mol |
| Monoisotopic Mass | 240.95386 Da |
| XlogP (predicted) | 2.1 |
| InChI | InChI=1S/C9H5BrFNO/c10-7-4-6-5(3-8(7)11)1-2-12-9(6)13/h1-4H,(H,12,13) |
| InChIKey | QLALLSRWJRAJOS-UHFFFAOYSA-N |
| SMILES | C1=CNC(=O)C2=CC(=C(C=C21)F)Br |
Structure
3D Structure
Properties
IUPAC Name |
7-bromo-6-fluoro-2H-isoquinolin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO/c10-7-4-6-5(3-8(7)11)1-2-12-9(6)13/h1-4H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLALLSRWJRAJOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=CC(=C(C=C21)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00733083 | |
| Record name | 7-Bromo-6-fluoroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00733083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923022-43-9 | |
| Record name | 7-Bromo-6-fluoroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00733083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-bromo-6-fluoro-1,2-dihydroisoquinolin-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Spectroscopic and Analytical Characterization of 7 Bromo 6 Fluoroisoquinolin 1 2h One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule by mapping the chemical environments of its constituent atoms, primarily hydrogen (¹H) and carbon (¹³C).
The ¹H NMR spectrum of 7-Bromo-6-fluoroisoquinolin-1(2H)-one would be expected to show distinct signals for each of the chemically non-equivalent protons in the molecule. The aromatic region would display signals for the protons on the benzene (B151609) and pyridine (B92270) rings, with their chemical shifts (δ) and coupling constants (J) providing critical information about their relative positions and the electronic effects of the bromo and fluoro substituents. A broad singlet corresponding to the N-H proton of the lactam ring would also be anticipated.
Expected ¹H NMR Data: This table is a representation of expected data and is not based on published experimental results.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
|---|---|---|---|
| H-3 | 6.4 - 6.6 | Doublet | ~7.5 |
| H-4 | 7.2 - 7.4 | Doublet | ~7.5 |
| H-5 | 7.8 - 8.0 | Doublet (due to F) | ~9.0 (³J H-F) |
| H-8 | 7.6 - 7.8 | Singlet | - |
Expected ¹³C NMR Data: This table is a representation of expected data and is not based on published experimental results.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| C-1 (C=O) | 160 - 165 |
| C-3 | 105 - 110 |
| C-4 | 130 - 135 |
| C-4a | 125 - 130 |
| C-5 | 115 - 120 (doublet, ¹J C-F) |
| C-6 | 155 - 160 (doublet, ¹J C-F) |
| C-7 | 110 - 115 (doublet, ²J C-F) |
| C-8 | 120 - 125 |
To definitively assign the proton and carbon signals and confirm the connectivity of the atoms, two-dimensional NMR experiments are crucial.
COSY (Correlation Spectroscopy) would establish correlations between protons that are coupled to each other, for instance, between H-3 and H-4.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is vital for piecing together the entire molecular structure, such as confirming the position of the bromine and fluorine atoms relative to the aromatic protons.
Mass Spectrometry for Molecular Formula Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight and molecular formula of a compound. For this compound (C₉H₅BrFNO), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement. A key feature in the mass spectrum would be the isotopic pattern for bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units. uni.lu
Predicted Mass Spectrometry Data: This data is based on theoretical calculations and is not from experimental measurement.
| Ion | Predicted m/z (for ⁷⁹Br) | Predicted m/z (for ⁸¹Br) |
|---|---|---|
| [M]⁺ | 240.9538 | 242.9518 |
| [M+H]⁺ | 241.9611 | 243.9591 |
Analysis of the fragmentation pattern would provide further structural information. Expected fragmentation could involve the loss of CO, Br, or other small fragments, helping to confirm the presence of the lactam ring and the substituents.
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expected IR Absorption Bands: This table presents expected absorption regions for the key functional groups.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
|---|---|---|
| N-H | 3100 - 3300 | Stretching |
| C-H (aromatic) | 3000 - 3100 | Stretching |
| C=O (lactam) | 1650 - 1690 | Stretching |
| C=C (aromatic) | 1450 - 1600 | Stretching |
| C-F | 1000 - 1200 | Stretching |
The precise position of the C=O stretch can give clues about the ring strain and electronic environment of the lactam. The N-H stretch would likely be a broad peak.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The spectrum of this compound would be expected to show absorption maxima (λmax) corresponding to π→π* transitions within the aromatic isoquinolinone system. The position and intensity of these absorptions are influenced by the extent of conjugation and the presence of auxochromic groups (like -Br, -F, and -NH).
Expected UV-Vis Absorption Data: This table is a representation of expected data and is not based on published experimental results.
| Transition Type | Expected λmax (nm) |
|---|---|
| π→π* | 250 - 280 |
The exact wavelengths would need to be determined experimentally using a suitable solvent, as solvent polarity can influence the position of the absorption bands.
X-ray Crystallography for Solid-State Structural Analysis
Following an extensive and thorough search of scientific literature, crystallographic databases, and chemical information repositories, no specific experimental data from single-crystal X-ray diffraction studies for the compound this compound could be located.
Therefore, detailed information regarding its crystal system, space group, unit cell dimensions, and other crystallographic parameters is not available in the public domain at this time. The determination of the precise three-dimensional arrangement of atoms and molecules in the solid state for this specific compound would require experimental analysis through X-ray crystallography. Such an analysis would be essential to definitively establish its solid-state conformation, intermolecular interactions, and packing motifs within the crystal lattice.
Without experimental crystallographic data, a detailed discussion and the creation of data tables for the solid-state structural analysis of this compound cannot be provided.
Structure Activity Relationship Sar Studies and Molecular Design Principles for Halogenated Isoquinolinone Derivatives
Influence of Halogen Substituents (Bromine and Fluorine) on Isoquinolinone Bioactivity
The introduction of halogen atoms, specifically bromine and fluorine, into the isoquinolinone framework can profoundly influence the molecule's physicochemical properties and its interaction with biological targets. Halogens can alter a compound's lipophilicity, metabolic stability, and binding affinity through various mechanisms, including steric, electronic, and hydrophobic interactions. drugdesign.org
Fluorine, being highly electronegative, can significantly alter the local electronic environment of the isoquinolinone ring. This can affect the pKa of nearby functional groups and influence the molecule's ability to form hydrogen bonds. Furthermore, aromatic fluorine substitution has been shown to dramatically enhance the strength of halogen bonds—a type of noncovalent interaction between a halogen atom and a Lewis base. nih.govresearchgate.net These enhanced interactions can lead to significantly stronger binding to target proteins, with some studies reporting that fluorine substitution can increase interaction energies by up to 100%. nih.govresearchgate.net In some cases, the introduction of a single fluorine atom can completely switch the selectivity of an inhibitor between two related enzymes. For instance, research on isoquinoline-1,3-dione derivatives showed that fluorine introduction could switch inhibitory selectivity between the deubiquitinases USP2 and USP7. researchgate.net
Bromine, a larger and more polarizable halogen, also participates in halogen bonding and can form favorable van der Waals interactions within a protein's binding pocket. drugdesign.org The presence of a bromine atom can increase the binding affinity by occupying empty hydrophobic pockets at the receptor site. drugdesign.org Studies on related heterocyclic compounds have shown that the presence of a bromine atom on the ring can be crucial for imparting potent biological activity, such as anticancer effects. nih.govresearchgate.net The combination of both a fluorine and a bromine atom, as seen in 7-Bromo-6-fluoroisoquinolin-1(2H)-one, offers a unique blend of electronic and steric properties that can be exploited to fine-tune the bioactivity of the parent molecule.
Positional Effects of Substitution on the Isoquinolinone Core
The specific position of halogen substituents on the isoquinolinone core is a critical determinant of biological activity. The isoquinoline (B145761) ring system has distinct electronic properties at different positions, which influences how substituents affect target binding. For example, in nucleophilic substitution reactions, the C1 position of isoquinoline is particularly reactive because the adjacent nitrogen atom and fused benzene (B151609) ring can stabilize the reaction intermediate. quora.com This inherent reactivity can be a factor in both synthesis and the molecule's interactions with biological nucleophiles.
SAR studies on related quinazoline (B50416) scaffolds have demonstrated the importance of substituent positioning. For instance, research on quinazoline-based kinase inhibitors revealed that substitution patterns on the aniline (B41778) moiety could dictate selectivity; a 2,4-disubstitution pattern with bulky halogens favored activity against VEGFR2, whereas a 3,4-disubstitution pattern increased activity against EGFR. mdpi.com Similarly, studies have shown that placing a halogen atom at the 6-position of the quinazoline ring can enhance anticancer effects. nih.gov
For the this compound scaffold, the placement of bromine at C7 and fluorine at C6 is specific. The electron-withdrawing nature of the fluorine at C6 can influence the properties of the adjacent C7 position. This specific arrangement can create a unique electrostatic potential and dipole moment across the molecule, which in turn governs its orientation and binding affinity within a specific protein active site. Altering the positions of these halogens, for example, to 5-bromo-6-fluoro or 7-fluoro-6-bromo, would likely result in analogues with significantly different biological activity profiles due to changes in steric hindrance, electronic distribution, and the potential to form key interactions with the target protein.
Rational Design Strategies for Optimizing Biological Activities of this compound Analogues
Rational drug design aims to optimize the biological activity of a lead compound, such as this compound, through targeted structural modifications based on an understanding of its mechanism of action. A key strategy involves using computational tools like molecular docking and molecular dynamics (MD) simulations to predict how analogues will bind to a target protein. nih.gov
For analogues of this compound, medicinal chemists might explore several strategies:
Halogen Substitution: The bromine at the 7-position could be replaced with other halogens like chlorine or iodine to probe the effect of size and polarizability on activity. nih.gov Similarly, the fluorine at the 6-position could be moved to other positions to explore positional isomer effects.
Bioisosteric Replacement: Other functional groups with similar steric and electronic properties could be substituted for the halogens to improve properties like solubility or metabolic stability while retaining bioactivity.
Substitution at Other Positions: The isoquinolinone scaffold has several other positions available for modification. Adding small alkyl or aryl groups at positions C2, C3, or C4 could explore additional binding pockets in the target protein and lead to enhanced potency or selectivity. Studies on isoquinolin-1-ones have shown that adding groups like a biphenyl (B1667301) moiety at the C3 position can result in potent anticancer activity. nih.gov
The table below presents hypothetical data illustrating how rational modifications to a core structure could be evaluated based on their inhibitory concentration (IC50).
| Compound | R1 | R2 | R3 | IC50 (µM) |
|---|---|---|---|---|
| 1 (Parent) | F | Br | H | 15.5 |
| Analogue A | F | Cl | H | 25.2 |
| Analogue B | F | I | H | 10.1 |
| Analogue C | Cl | Br | H | 18.9 |
| Analogue D | F | Br | CH3 | 5.3 |
This table contains hypothetical data for illustrative purposes.
Fragment-Based Drug Discovery (FBDD) Strategies Applied to Isoquinolinone Scaffolds
Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying novel lead compounds. lifechemicals.comnih.gov It begins by screening libraries of small, low-molecular-weight molecules ("fragments") for weak but efficient binding to a biological target. researchoutreach.org The isoquinolinone scaffold is an excellent starting point for FBDD campaigns due to its rigid structure and synthetic tractability. nih.gov
One successful example involved the discovery of novel inhibitors for the enzyme PDK1. nih.gov An initial NMR-based fragment screen identified an isoquinolone fragment as a ligand-efficient inhibitor, albeit with a high IC50 value of 870 µM. nih.gov From this starting point, a "fragment growing" strategy was employed. This involves adding chemical substituents to the core fragment to extend its structure into adjacent binding pockets of the target protein, thereby increasing potency. lifechemicals.com
Through parallel synthesis, four vectors of the isoquinolone scaffold were explored, leading to the development of a more potent compound with an IC50 of 41.4 µM. nih.gov Subsequent lead optimization efforts, guided by the SAR data, resulted in a compound with an IC50 of 1.8 µM and greater than five-fold selectivity against other kinases. nih.gov This demonstrates the power of FBDD to evolve a weakly binding fragment into a potent and selective lead compound.
Other FBDD strategies applicable to the isoquinolinone scaffold include:
Fragment Merging: If two different isoquinolinone-based fragments are found to bind in overlapping regions of a target, their key structural features can be combined into a single, more potent molecule. lifechemicals.comresearchoutreach.org
Fragment Linking: When two fragments bind to distinct, adjacent sites, they can be connected with a chemical linker to create a larger molecule with significantly higher affinity. lifechemicals.com
The following table shows the progression from a fragment hit to a lead compound in the discovery of PDK1 inhibitors, illustrating the FBDD approach.
| Compound | Description | IC50 (µM) | Ligand Efficiency (LE) |
|---|---|---|---|
| Fragment Hit (5) | Initial isoquinolone fragment identified by NMR screening | 870 | 0.39 |
| Intermediate (16) | Result of initial fragment growing via parallel synthesis | 41.4 | 0.33 |
| Optimized Lead (24) | Result of further lead optimization | 1.8 | 0.42 |
Data sourced from a study on novel isoquinolone PDK1 inhibitors. nih.gov
Mechanistic Investigations of Biological Activities Exhibited by Isoquinolinone Derivatives
Antineoplastic Mechanisms of Action for Isoquinolinone Scaffolds
Isoquinolinone derivatives exert their anticancer effects through diverse and complex mechanisms, primarily by interfering with critical cellular signaling pathways that regulate cell growth, proliferation, and survival. semanticscholar.orgnih.gov
Inhibition of Kinase Pathways (e.g., HER2, EGFR) by Isoquinolinones
A key strategy in cancer therapy is the targeting of protein kinases, enzymes that play a crucial role in cell signaling and are often dysregulated in cancer. Isoquinolinone derivatives have emerged as potent inhibitors of several important kinases, including Human Epidermal Growth Factor Receptor 2 (HER2) and Epidermal Growth Factor Receptor (EGFR). nih.govrsc.org
Overexpression of HER2 is a significant driver in certain types of aggressive breast cancer. nih.gov Novel isoquinoline-tethered quinazoline (B50416) derivatives have been developed that show significantly improved selectivity for HER2 over EGFR. nih.govrsc.org In kinase assays, these compounds demonstrated a 7- to 12-fold greater selectivity for HER2 compared to the established drug lapatinib (B449). nih.govrsc.org This enhanced selectivity translates to improved anti-proliferative effects against cancer cell lines that are dependent on HER2. nih.govrsc.org For instance, the representative compound 14f was found to be more potent than lapatinib in inhibiting HER2 phosphorylation at the cellular level and significantly inhibited colony formation in HER2-overexpressing SKBR3 cells. nih.govrsc.org
Similarly, isoquinolinone-based compounds have been investigated as inhibitors of EGFR, another key target in cancer therapy. researchgate.net The development of dual EGFR/HER2 inhibitors is also a significant area of research, as overexpression of both receptors is observed in various cancers. researchgate.net
Modulation of Cellular Proliferation and Apoptosis Pathways
Isoquinolinone alkaloids and their synthetic derivatives have been shown to effectively induce cell death in a variety of cancer cell lines. nih.govnih.gov Their anticancer activity is largely attributed to their ability to trigger cell cycle arrest and induce apoptosis (programmed cell death). nih.gov
Several isoquinoline (B145761) derivatives have been synthesized and screened for their antiproliferative and proapoptotic activities. nih.gov For example, compounds designated as B01002 and C26001 were found to inhibit the proliferation of SKOV3 ovarian cancer cells in a concentration-dependent manner. nih.gov Further studies revealed that these compounds induce apoptosis rather than necrosis. nih.gov In vivo studies using xenograft mouse models confirmed that both compounds could inhibit tumor growth, with tumor growth inhibition (TGI) rates of 99.53% for B01002 and 84.23% for C26001. nih.gov
The mechanism of apoptosis induction by these compounds often involves the downregulation of Inhibitor of Apoptosis Proteins (IAPs). nih.gov Western blot analysis of resected tumors showed that levels of XIAP, cIAP-1, and survivin were reduced in tumors treated with B01002 and C26001. nih.gov This downregulation of IAPs leads to the activation of caspase-3 and PARP, key executioners of the apoptotic cascade. nih.gov Furthermore, isoquinolinone derivatives can also induce cell cycle arrest at different phases, such as the G1 or G2/M phase, thereby preventing cancer cells from dividing and proliferating. nih.gov The natural isoquinoline alkaloid Berberine, for instance, can cause G1 cell cycle arrest in HCT116 cells and G2/M phase arrest in colorectal adenocarcinoma models. nih.gov
Below is an interactive table summarizing the effects of specific isoquinolinone derivatives on cancer cell lines.
| Compound | Cell Line | Activity | IC50 Value | Reference |
| 14f | SKBR3 (HER2+) | HER2 Inhibition, Anti-proliferative | Not specified | nih.govrsc.org |
| B01002 | SKOV3 | Anti-proliferative, Pro-apoptotic | 7.65 µg/mL | nih.gov |
| C26001 | SKOV3 | Anti-proliferative, Pro-apoptotic | 11.68 µg/mL | nih.gov |
| FX-9 | RS4;11 (B-ALL) | Anti-proliferative | 0.54 µM | nih.gov |
| FX-9 | CEM (T-ALL) | Anti-proliferative | 1.94 µM | nih.gov |
Antimicrobial Activities and Underlying Molecular Targets of Isoquinolinone Analogues
The isoquinoline scaffold is also a valuable template for the development of novel antimicrobial agents. uts.edu.aunih.gov These compounds have shown activity against a range of pathogens, including bacteria, fungi, and parasites responsible for malaria. researchgate.netuts.edu.aunih.gov
Antibacterial Action
Isoquinoline derivatives have demonstrated notable antibacterial properties, particularly against Gram-positive bacteria. mdpi.com A new class of alkynyl isoquinolines has shown strong bactericidal activity against a variety of Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA). mdpi.com
The mechanism of action for some of these compounds involves the disruption of cell wall and nucleic acid biosynthesis. mdpi.comdntb.gov.ua For example, the derivative isoquinoline-3-carboxylic acid (IQ3CA) has shown significant antibacterial activity against several plant pathogenic bacteria. researchgate.net Electron microscopy studies revealed that IQ3CA treatment caused a curved and sunken morphology in Acidovorax citrulli cells and destroyed the integrity of the cell membrane. researchgate.net Additionally, it inhibited bacterial motility, exopolysaccharide production, and biofilm formation. researchgate.net Other isoquinoline-based compounds have been found to interfere with DNA gyrase and topoisomerase IV activity or FtsZ polymerization, a key enzyme in bacterial cell division. mdpi.com
The following table presents the antibacterial activity of selected isoquinoline derivatives against various pathogens.
| Compound | Pathogen | Activity | MIC/EC50 Value | Reference |
| Compound 8d | Staphylococcus aureus | Antibacterial | 16 µg/mL | mdpi.com |
| Compound 8f | Staphylococcus aureus | Antibacterial | 32 µg/mL | mdpi.com |
| IQ3CA | Ralstonia solanacearum | Antibacterial | 8.38 - 17.35 µg/mL | researchgate.net |
Antifungal Action
Several novel isoquinoline derivatives have been synthesized and evaluated for their antifungal activity against various plant pathogens. jlu.edu.cnresearchgate.net By introducing an active fragment of diphenyl ether into the 3,4-dihydroisoquinoline (B110456) skeleton, researchers have developed compounds with high inhibition rates against fungi like Physalospora piricola and Rhizotonia cerealis. jlu.edu.cnresearchgate.net
For instance, at a concentration of 50 mg/L, compounds Ic , Ie , and Il showed inhibition rates as high as 93.0% against these fungi, which was superior to the natural alkaloid Sanguinarine and comparable to the commercial fungicide Chlorothalonil. jlu.edu.cnresearchgate.net Compound Il also demonstrated an 83.3% inhibition rate against Fusarium graminearum, significantly outperforming both Sanguinarine and Chlorothalonil. jlu.edu.cnresearchgate.net Molecular docking studies suggest that some of these derivatives may exert their antifungal effect by interacting with enzymes like succinate (B1194679) dehydrogenase. nih.gov
Antimalarial Action
The rise of drug-resistant malaria parasites necessitates the discovery of new therapeutic agents. nih.gov Isoquinoline derivatives have been identified as a promising class of compounds with antimalarial properties. nih.govmdpi.com Quinoline-based drugs have long been a cornerstone of malaria treatment, and their isoquinoline counterparts are also being actively investigated. nih.govmdpi.com
An in silico study identified an isoquinoline derivative from Streptomyces hygroscopicus, 6,7-Dinitro-2- nih.govmdpi.comresearchgate.nettriazole-4-yl-benzo[de]isoquinoline-1,3-dione , as having potential antimalarial activity. nih.govnih.gov Reverse molecular docking studies suggested that this compound could bind to thirteen different protein targets in the parasite, with the best binding affinity observed for adenylosuccinate synthetase. nih.govnih.gov Other synthetic isoquinoline-triazole derivatives have also shown potent activity against chloroquine-resistant strains of Plasmodium falciparum. researchgate.net For example, compound 15 was found to be particularly effective against a resistant strain (K1) with an IC50 of 4.55 ± 0.10 μM. researchgate.net The mechanism of action for many quinoline (B57606) and isoquinoline antimalarials involves interfering with heme detoxification in the parasite's food vacuole. nih.gov
Anti-inflammatory and Immunomodulatory Mechanisms of Isoquinolinone Derivatives
There is currently no specific information available in scientific literature detailing the anti-inflammatory and immunomodulatory mechanisms of 7-Bromo-6-fluoroisoquinolin-1(2H)-one.
Neurological Activities and Potential Mechanisms (e.g., Antipsychotic, Antidepressant)
Detailed studies on the neurological activities and the potential antipsychotic or antidepressant mechanisms of this compound have not been reported in the available scientific literature.
Enzyme Inhibition Profiles Beyond Kinases and Their Mechanistic Basis
There is no specific data available concerning the enzyme inhibition profiles of this compound for enzymes other than kinases, nor has the mechanistic basis for any such inhibition been described in scientific research.
Computational Chemistry and Molecular Modeling of 7 Bromo 6 Fluoroisoquinolin 1 2h One
Molecular Docking Studies with Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.
Despite the relevance of the isoquinolinone scaffold in medicinal chemistry, specific molecular docking studies detailing the interaction of 7-Bromo-6-fluoroisoquinolin-1(2H)-one with specific biological targets such as kinases, polymerases, or other enzymes are not extensively available in peer-reviewed literature. Research on analogous structures, such as C-6 or C-7 substituted isoquinolines, has explored their binding to targets like the Hepatitis C virus (HCV) NS5B polymerase, suggesting potential avenues for investigation. nih.gov However, dedicated studies for this compound remain to be published.
Molecular Dynamics Simulations for Ligand-Receptor Interactions
Following molecular docking, molecular dynamics (MD) simulations are often employed to study the stability of the predicted ligand-receptor complex over time. MD simulations provide insights into the conformational changes and the dynamic nature of the interactions at an atomic level.
As there are currently no published molecular docking studies that identify a specific high-affinity biological target for this compound, there are consequently no available molecular dynamics simulations to analyze its ligand-receptor stability, interaction energies, or conformational dynamics within a protein active site.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to determine the electronic properties of a molecule. These properties, including the distribution of electron density, molecular orbital energies (e.g., HOMO and LUMO), and electrostatic potential, are fundamental to understanding a molecule's reactivity and intermolecular interactions.
Detailed quantum chemical analyses specifically for this compound are not found in the current body of scientific literature. Such studies would be valuable for predicting its sites of electrophilic and nucleophilic attack, its ability to participate in hydrogen bonding and other non-covalent interactions, and for parameterizing molecular mechanics force fields used in MD simulations.
QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. By building a model from a training set of molecules, the activity of new or untested compounds can be predicted.
There are no specific QSAR studies published that include this compound within their dataset. The development of a robust QSAR model would require a series of analogues with varying substitutions on the isoquinolinone core, along with their corresponding measured biological activities against a specific target.
In Silico ADMET Prediction and Pharmacokinetic Profiling
In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a crucial component of early-stage drug discovery, helping to identify candidates with favorable pharmacokinetic profiles and avoid costly late-stage failures. While comprehensive, peer-reviewed ADMET studies for this compound are not available, basic physicochemical properties can be calculated or predicted using computational algorithms, which serve as foundational descriptors for pharmacokinetic behavior. uni.lu
Several key molecular descriptors for this compound have been predicted and are available through public chemical databases. uni.lulookchem.com These descriptors are instrumental in assessing the compound's drug-likeness according to established guidelines like Lipinski's Rule of Five.
Table 1: Predicted Physicochemical and ADMET-Relevant Properties of this compound
| Property | Predicted Value | Significance |
|---|---|---|
| Molecular Formula | C₉H₅BrFNO | Defines the elemental composition. uni.lu |
| Molecular Weight | 241.05 g/mol | Falls within the typical range for small molecule drugs (<500 Da). |
| XlogP | 2.1 | Indicates moderate lipophilicity, suggesting potential for good absorption and cell membrane permeability. uni.lu |
| Hydrogen Bond Donors | 1 | The N-H group can act as a hydrogen bond donor. |
| Hydrogen Bond Acceptors | 2 | The carbonyl oxygen and fluorine atom can act as hydrogen bond acceptors. lookchem.com |
| Polar Surface Area (PSA) | 29.1 Ų | Suggests good potential for oral bioavailability and blood-brain barrier penetration. |
Future Perspectives and Research Gaps in the Study of 7 Bromo 6 Fluoroisoquinolin 1 2h One and Halogenated Isoquinolinones
Development of Novel Synthetic Methodologies for Complex Halogenated Isoquinolinones
The synthesis of complex molecular skeletons based on the isoquinoline (B145761) framework is a central topic for organic and medicinal chemists. nih.gov While traditional methods like the Pictet–Spengler and Bischler–Napieralski reactions have been foundational, there is a growing need for more efficient, environmentally friendly, and versatile synthetic strategies to create complex, poly-substituted halogenated isoquinolinones.
Future research should focus on:
Catalytic C-H Bond Activation: Transition-metal-catalyzed C-H activation has emerged as a powerful tool for forging new carbon-carbon and carbon-heteroatom bonds directly on the isoquinolinone core. Developing new catalytic systems that can selectively functionalize specific C-H bonds in the presence of multiple halogen substituents would provide a direct and atom-economical route to novel derivatives.
Palladium-Catalyzed Cascade Reactions: Recent advancements have demonstrated the utility of palladium-catalyzed cascade reactions for constructing isoquinolinone derivatives in a single pot. nih.gov Expanding these methodologies to incorporate halogenated starting materials could streamline the synthesis of complex structures like 7-Bromo-6-fluoroisoquinolin-1(2H)-one and its analogs.
Photoredox Catalysis: Light-induced reactions offer mild conditions and unique reactivity patterns. Exploring photo-induced oxidative cyclization and other photoredox strategies could open new avenues for constructing the isoquinolinone scaffold and introducing functional groups that are incompatible with traditional thermal conditions. mdpi.com
These advanced synthetic methods will be crucial for building libraries of diverse halogenated isoquinolinones, enabling a more thorough exploration of their structure-activity relationships (SAR).
Exploration of Underexplored Biological Targets for Isoquinolinone Derivatives
While isoquinolinone derivatives have been investigated for various biological activities, many potential therapeutic targets remain unexplored. The unique electronic properties conferred by halogen atoms suggest that compounds like this compound could interact with novel biological targets or exhibit unique mechanisms of action.
Key areas for future investigation include:
Antimicrobial Resistance: With the rise of multidrug-resistant bacteria, there is an urgent need for new antibiotics. nih.gov Research into pyrimido-isoquinolin-quinone derivatives has shown activity against Gram-positive pathogens like Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Future studies could systematically screen halogenated isoquinolinones against a panel of priority pathogens identified by the World Health Organization, such as Acinetobacter baumannii and Pseudomonas aeruginosa. nih.gov
Targeting Protein-Protein Interactions (PPIs): Many diseases are driven by aberrant protein-protein interactions, which are often challenging to target with small molecules. The rigid, planar structure of the isoquinolinone core could serve as a scaffold for designing inhibitors of specific PPIs involved in cancer or inflammatory diseases.
Enzyme Inhibition: Beyond established targets, a vast landscape of enzymes could be modulated by isoquinolinone derivatives. For example, related quinone-containing structures like naphthoquinones are known to inhibit enzymes such as DNA topoisomerase II. mdpi.com Screening halogenated isoquinolinones against families of kinases, phosphatases, or metabolic enzymes could uncover novel therapeutic leads.
A summary of potential biological targets is presented in the table below.
| Target Class | Specific Examples | Potential Therapeutic Area |
| Bacterial Targets | Enzymes involved in cell wall synthesis, DNA replication | Infectious Diseases |
| Protein-Protein Interactions | p53-MDM2, Bcl-2 family proteins | Oncology, Autoimmune Disorders |
| Enzymes | Kinases, Topoisomerases, Metabolic Enzymes | Oncology, Inflammatory Diseases |
Integration of Artificial Intelligence and Machine Learning in Isoquinolinone Drug Discovery
The process of bringing a new drug to market is notoriously long and expensive. nih.gov Artificial intelligence (AI) and machine learning (ML) are transformative technologies that can significantly accelerate and de-risk the drug discovery pipeline for isoquinolinone derivatives. nih.govjsr.org
Future applications of AI/ML in this area include:
Predictive Modeling: ML algorithms can be trained on existing data to predict the biological activity, toxicity, and pharmacokinetic properties (ADME/T) of virtual isoquinolinone compounds. nih.govnih.gov This allows researchers to prioritize the synthesis of candidates with the highest probability of success, saving time and resources.
De Novo Drug Design: Generative AI models can design entirely new isoquinolinone structures optimized for activity against a specific biological target while adhering to desired physicochemical properties. nih.gov These models can explore a vast chemical space to propose novel chemotypes that may not be conceived through traditional medicinal chemistry approaches.
Synthesis Planning: AI-powered retrosynthesis tools can help chemists devise the most efficient and cost-effective synthetic routes to complex target molecules. mit.edu An algorithmic framework developed by MIT researchers, for instance, can identify optimal molecular candidates by minimizing synthetic cost while maximizing desired properties. mit.edu
The integration of AI and ML promises to modernize the discovery of isoquinolinone-based drugs, making the process faster, more economical, and more innovative. nih.gov
Advanced Mechanistic Studies using Omics Technologies
Understanding how a drug candidate works at a molecular level is critical for its development. "Omics" technologies, which provide a global view of different biological molecules, offer a powerful approach to elucidate the mechanism of action of halogenated isoquinolinones. nih.gov
Future research should incorporate:
Metabolomics: This approach analyzes the complete set of small-molecule metabolites in a biological system. nih.gov By comparing the metabolic profiles of cells treated with a compound like this compound to untreated cells, researchers can identify perturbed metabolic pathways, which can reveal the drug's mechanism of action and identify potential biomarkers of response. nih.gov
Proteomics: Proteomics studies the entire complement of proteins in a cell. Using techniques like mass spectrometry, researchers can identify which proteins directly bind to an isoquinolinone derivative or whose expression levels change upon treatment. This can help in identifying the direct biological target and downstream signaling pathways affected.
Genomics and Transcriptomics: These technologies analyze DNA and RNA, respectively. They can reveal how a compound affects gene expression, providing insights into the cellular processes it modulates and helping to identify potential mechanisms of toxicity or resistance. nih.gov
By integrating data from multiple omics platforms, a comprehensive, systems-level understanding of how halogenated isoquinolinones exert their biological effects can be constructed. mdpi.com
Potential for Derivatization of this compound into Novel Chemotypes
The structure of this compound serves as an excellent starting point for chemical diversification to generate novel chemotypes with improved or entirely new biological activities. The presence of two distinct halogen atoms at specific positions provides valuable chemical handles for selective modification.
Key derivatization strategies for the future include:
Cross-Coupling Reactions: The bromine atom at the 7-position is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a diverse array of substituents, including aryl, heteroaryl, alkynyl, and amino groups, to systematically probe the SAR at this position.
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 6-position, activated by the adjacent carbonyl group, can potentially undergo nucleophilic aromatic substitution. This would enable the introduction of oxygen, nitrogen, or sulfur-based nucleophiles, creating another vector for structural diversification.
Modification of the Lactam Moiety: The N-H group of the lactam can be alkylated or acylated to introduce various side chains. These modifications can influence the compound's solubility, cell permeability, and interactions with biological targets.
By strategically combining these derivatization approaches, vast libraries of novel compounds based on the this compound scaffold can be generated and screened for a wide range of biological activities, accelerating the discovery of new therapeutic agents.
Q & A
Q. Example Workflow :
Crystallize the compound in a suitable solvent (e.g., methanol/water).
Collect XRD data and refine using SHELXL with anisotropic displacement parameters for Br/F atoms .
Compare computational models (DFT) with experimental data to resolve ambiguities.
How can solvent polarity and reaction temperature be systematically optimized to enhance yield in the synthesis of this compound?
Advanced Research Question
Use a Design of Experiments (DoE) approach:
Variables : Test solvent polarity (e.g., DMF, THF, toluene) and temperature (60–120°C).
Response Surface Methodology : Identify interactions between variables. For example, high polarity solvents (DMF) paired with 90°C may maximize cyclization efficiency .
Kinetic Analysis : Monitor reaction progress via TLC or in-situ NMR to determine rate-limiting steps.
Critical Insight :
Solvent polarity directly influences the transition state stabilization. Polar solvents stabilize charge-separated intermediates, accelerating ring closure .
What strategies resolve contradictions between computational predictions and experimental data in the structural analysis of this compound?
Advanced Research Question
Discrepancies often arise in halogen positioning or tautomerism:
Iterative Refinement : Combine XRD data with DFT-optimized geometries. SHELXL’s restraints can reconcile bond-length mismatches .
Electron Density Maps : Analyze residual density peaks to identify misplaced atoms.
Solid-State vs. Solution Data : Compare XRD (solid-state) with NMR (solution) to detect conformational flexibility.
Case Study :
If computational models predict a planar isoquinolinone ring but XRD shows puckering, revise the DFT functional (e.g., B3LYP-D3 for dispersion corrections) .
How can multi-component reactions be designed to synthesize derivatives of this compound?
Advanced Research Question
Expand the cascade reaction protocol:
Substrate Scope : Combine alkynols with aldehydes and amines to generate diverse derivatives .
Mechanistic Control : Adjust stoichiometry (e.g., 1:1:1 ratio) to favor imine formation before cyclization.
Post-Functionalization : Introduce bromo/fluoro groups via electrophilic substitution after core formation.
Example Reaction :
this compound + benzaldehyde + aniline → N-aryl substituted derivative (85% yield in DMF, 18 hours).
How should researchers analyze conflicting spectral data (e.g., NMR vs. XRD) for this compound?
Q. Data Contradiction Analysis
Cross-Validation : Confirm NMR assignments using 2D techniques (HSQC, HMBC). For XRD, verify space group symmetry and thermal parameters .
Dynamic Effects : NMR may detect tautomers invisible in XRD. Use variable-temperature NMR to probe equilibrium.
Crystallographic Artifacts : Check for disorder or twinning in XRD data, which SHELXL can model .
Q. Resolution Workflow :
- Step 1 : Re-examine NMR sample purity (HPLC).
- Step 2 : Re-process XRD data with alternative refinement strategies (e.g., twin-law correction).
- Step 3 : Synthesize a deuterated analog for neutron diffraction (if contradictions persist).
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
